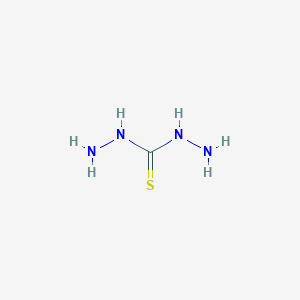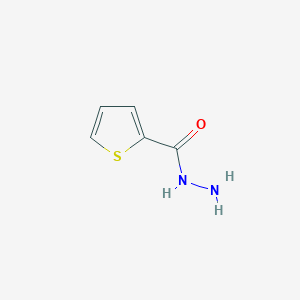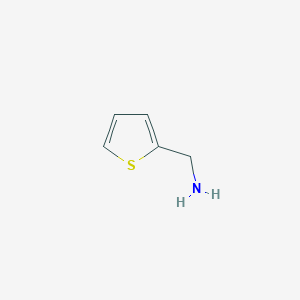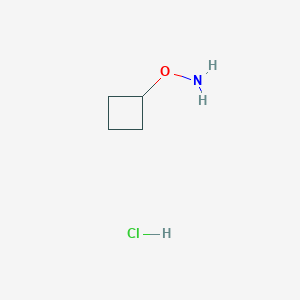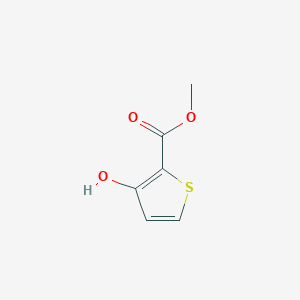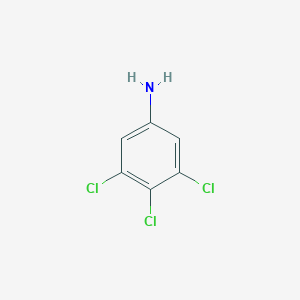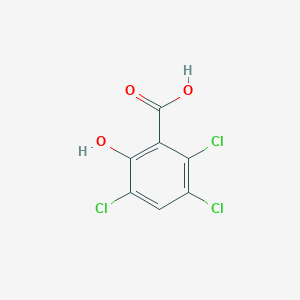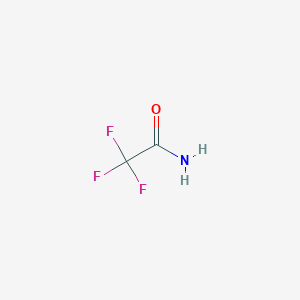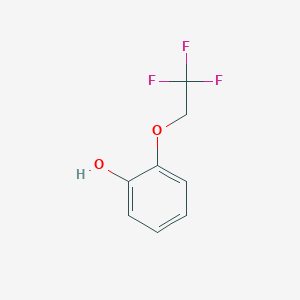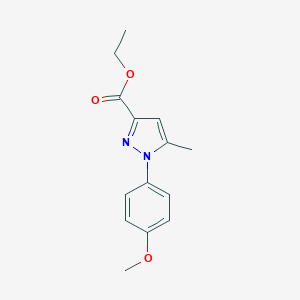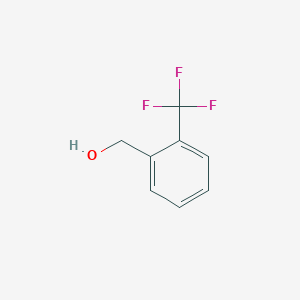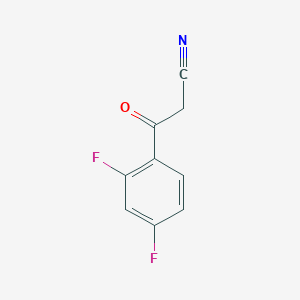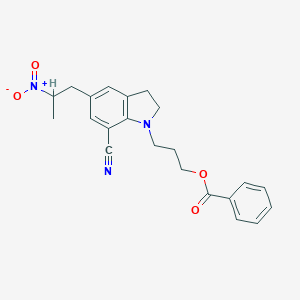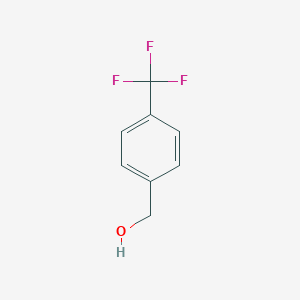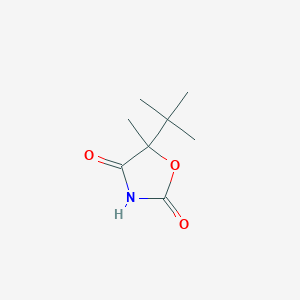
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione (TBD) is a cyclic ureide compound that has gained significant attention in the field of organic chemistry due to its unique chemical and physical properties. TBD is a versatile compound that has found applications in various fields, including pharmaceuticals, polymer chemistry, and materials science.
Wirkmechanismus
The mechanism of action of 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is not well understood. However, it is believed that 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione acts as a nucleophile, reacting with electrophilic compounds to form adducts. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione can also react with carbonyl compounds to form imines.
Biochemische Und Physiologische Effekte
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit low toxicity and low mutagenicity. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been shown to have a low potential for skin irritation and sensitization.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is its versatility. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione can be used as a building block for the synthesis of various organic compounds, making it a useful tool in the field of organic chemistry. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is also relatively easy to synthesize, with high yields typically obtained. However, 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione has some limitations for lab experiments. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is a highly reactive compound and must be handled with care. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is also sensitive to moisture and should be stored under anhydrous conditions.
Zukünftige Richtungen
There are numerous future directions for 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione research. One potential direction is the synthesis of novel cyclic urea derivatives using 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione as a building block. These derivatives could have applications in the field of pharmaceuticals. Another potential direction is the use of 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione as a crosslinking agent in the synthesis of polymeric materials with unique properties. Finally, 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione could be used as a starting material for the synthesis of novel organic compounds with unique chemical and physical properties.
Synthesemethoden
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione can be synthesized by the reaction of tert-butylamine and methyl isocyanate. The reaction is carried out in the presence of a catalyst, typically triethylamine or pyridine, under anhydrous conditions. The reaction proceeds via the formation of an intermediate carbamate, which subsequently undergoes intramolecular cyclization to yield 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione. The yield of 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is typically high, ranging from 80-90%.
Wissenschaftliche Forschungsanwendungen
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione has found numerous applications in scientific research. One of the primary applications of 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione is as a building block in the synthesis of various organic compounds. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione can be used as a precursor for the synthesis of cyclic urea derivatives, which have found applications in the field of pharmaceuticals. 5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione has also been used as a crosslinking agent in the synthesis of polymeric materials, which have found applications in the field of materials science.
Eigenschaften
CAS-Nummer |
130689-82-6 |
|---|---|
Produktname |
5-Tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione |
Molekularformel |
C8H13NO3 |
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
5-tert-butyl-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C8H13NO3/c1-7(2,3)8(4)5(10)9-6(11)12-8/h1-4H3,(H,9,10,11) |
InChI-Schlüssel |
ZFYNQNSJVFKHKX-UHFFFAOYSA-N |
SMILES |
CC1(C(=O)NC(=O)O1)C(C)(C)C |
Kanonische SMILES |
CC1(C(=O)NC(=O)O1)C(C)(C)C |
Synonyme |
2,4-Oxazolidinedione,5-(1,1-dimethylethyl)-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



